molecular formula C12H11IN2O B7544287 (3,5-Dimethylpyrazol-1-yl)-(2-iodophenyl)methanone

(3,5-Dimethylpyrazol-1-yl)-(2-iodophenyl)methanone

Cat. No. B7544287
M. Wt: 326.13 g/mol
InChI Key: KXLVFRWKAZEYAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,5-Dimethylpyrazol-1-yl)-(2-iodophenyl)methanone, also known as DIM-1, is a chemical compound that has gained attention in the scientific community due to its potential use in research applications. This compound is a pyrazole derivative that has been synthesized through a number of methods, and has been found to have a variety of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of (3,5-Dimethylpyrazol-1-yl)-(2-iodophenyl)methanone is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cell growth and proliferation. This may lead to the induction of apoptosis, or programmed cell death, in cancer cells. Further research is needed to fully elucidate the mechanism of action of (3,5-Dimethylpyrazol-1-yl)-(2-iodophenyl)methanone.
Biochemical and Physiological Effects:
(3,5-Dimethylpyrazol-1-yl)-(2-iodophenyl)methanone has been found to have a number of biochemical and physiological effects, including the inhibition of cell growth and proliferation in cancer cells. It has also been shown to have anti-inflammatory properties, and may have potential as a treatment for inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One advantage of using (3,5-Dimethylpyrazol-1-yl)-(2-iodophenyl)methanone in lab experiments is its potential as a lead compound for the development of new drugs. Its anticancer properties make it an attractive candidate for further study. However, one limitation is the complexity of its synthesis, which may make it difficult to produce in large quantities for use in experiments.

Future Directions

There are a number of future directions for research involving (3,5-Dimethylpyrazol-1-yl)-(2-iodophenyl)methanone. One area of interest is the development of new drugs based on its structure, which may have improved efficacy and fewer side effects than current chemotherapeutic agents. Other areas of research include the study of its mechanism of action, as well as its potential use in the treatment of other diseases such as inflammatory disorders.

Synthesis Methods

The synthesis of (3,5-Dimethylpyrazol-1-yl)-(2-iodophenyl)methanone has been achieved through a number of methods, including the reaction of 2-iodobenzoyl chloride with 3,5-dimethylpyrazole in the presence of a base such as triethylamine. Other methods involve the use of different pyrazole derivatives and iodobenzoyl chlorides, or the use of alternative bases. The synthesis of (3,5-Dimethylpyrazol-1-yl)-(2-iodophenyl)methanone is a complex process that requires careful control of reaction conditions to ensure a high yield and purity of the final product.

Scientific Research Applications

(3,5-Dimethylpyrazol-1-yl)-(2-iodophenyl)methanone has been found to have a number of applications in scientific research, particularly in the field of medicinal chemistry. One area of interest is the development of new drugs for the treatment of cancer and other diseases. (3,5-Dimethylpyrazol-1-yl)-(2-iodophenyl)methanone has been shown to have anticancer properties, and has been studied as a potential lead compound for the development of new chemotherapeutic agents.

properties

IUPAC Name

(3,5-dimethylpyrazol-1-yl)-(2-iodophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11IN2O/c1-8-7-9(2)15(14-8)12(16)10-5-3-4-6-11(10)13/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXLVFRWKAZEYAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)C2=CC=CC=C2I)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,5-Dimethylpyrazol-1-yl)-(2-iodophenyl)methanone

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